molecular formula C11H19Cl2N3O B1414504 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride CAS No. 1361112-07-3

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B1414504
CAS RN: 1361112-07-3
M. Wt: 280.19 g/mol
InChI Key: VXYUORCBUNUVHV-UHFFFAOYSA-N
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Description

“2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride” is an organic compound that has gained attention due to its broad spectrum of biological properties, making it a potential candidate for drug discovery and development. It has a molecular weight of 302.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Biological Activities A variety of pyrimidine derivatives, including structures similar to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride, have been synthesized and evaluated for their biological activities. These compounds have been explored for their potential as anti-amnesiant agents, showcasing effects on memory activity in vivo. For instance, certain derivatives demonstrated significant effectiveness in enhancing spontaneous working memory activity in mouse models (Leflemme et al., 2005).

Plant Growth Stimulation Research indicates that certain pyrimidine derivatives exhibit pronounced plant growth-stimulating effects. Preliminary biological screening of synthesized compounds revealed significant stimulation of plant growth, emphasizing the potential agricultural applications of these compounds (Pivazyan et al., 2019).

Neurological Applications The exploration of pyrimidine derivatives in neurological applications has yielded promising results. Compounds with structures akin to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride have been assessed for their role as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting pathological routes in conditions like Alzheimer's Disease. Specific derivatives have been identified as potent and selective inhibitors, showcasing the potential therapeutic benefits of these compounds in neurological disorders (Mohamed et al., 2011).

Anti-inflammatory and Analgesic Properties Studies have indicated that certain pyrimidine derivatives possess notable anti-inflammatory and analgesic activities. The nature of substituents on the pyrimidine core was found to significantly influence these activities, highlighting the medicinal chemistry applications of these compounds (Muralidharan et al., 2019).

Coordination Chemistry In coordination chemistry, pyrimidine derivatives have been utilized to study selective coordination to metal ions like zinc. This research provides insights into the molecular structures and interaction patterns of these compounds, contributing to the understanding of their chemical properties and potential applications in material science (Klein et al., 2014).

Phosphodiesterase Inhibition Certain pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE9A), with implications for treating cognitive disorders. These inhibitors have been reported to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, indicating their potential in addressing cognitive impairments and related conditions (Verhoest et al., 2012).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methyl-4-(4-methylpiperidin-4-yl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-8-13-9(7-10(15)14-8)11(2)3-5-12-6-4-11;;/h7,12H,3-6H2,1-2H3,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYUORCBUNUVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2(CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride

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